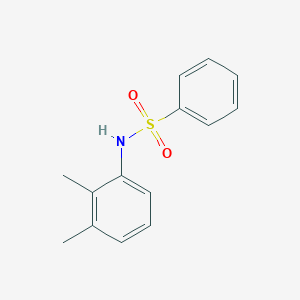
3-Bromo-4-phenylthiophene
Vue d'ensemble
Description
3-Bromo-4-phenylthiophene is a chemical compound with the molecular formula C10H7BrS and a molecular weight of 239.14 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-phenylthiophene is 1S/C10H8BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H . This indicates that the molecule consists of a thiophene ring with a bromine atom and a phenyl group attached.Physical And Chemical Properties Analysis
3-Bromo-4-phenylthiophene is a solid at room temperature and should be stored at 2-8°C .Applications De Recherche Scientifique
Application in Microwave-Assisted Palladium-Catalyzed C-C Coupling
Verbitskiy et al. (2013) reported the use of 3-Bromo-4-phenylthiophene in microwave-assisted palladium-catalyzed C-C coupling reactions. This process results in the synthesis of pyrimidines substituted with heteroaryl groups, demonstrating its utility in complex organic synthesis (Verbitskiy et al., 2013).
Role in Synthesizing Bromo-Based Thiophen Chalcone Derivatives
Ramesh et al. (2020) utilized 3-Bromo-4-phenylthiophene in the creation of bromo-based thiophen chalcone derivatives. These compounds were studied for their structural, electronic, and photophysical properties, showing potential in materials science (Ramesh et al., 2020).
Use in Donor-Acceptor-Donor Triblock Copolymers Synthesis
Woody et al. (2011) demonstrated the synthesis of donor-acceptor-donor triblock copolymers using a derivative of 3-Bromo-4-phenylthiophene. This illustrates its potential in creating novel materials with specific optical properties (Woody et al., 2011).
Facilitating Tandem Dimerization and Ring-Opening Reactions
Gronowitz et al. (1991) explored the role of 3-Bromo-4-phenylthiophene in tandem dimerization and ring-opening reactions, leading to the synthesis of trisubstituted benzenes. This research highlights its importance in advanced synthetic chemistry (Gronowitz et al., 1991).
In the Development of Selective COX-2 Inhibitors
Pinto et al. (1996) included a study on derivatives of 3-Bromo-4-phenylthiophene for developing selective COX-2 inhibitors, indicating its potential in pharmaceutical research (Pinto et al., 1996).
In the Fabrication of Organic Electronic Materials
Vamvounis and Gendron (2013) used 3-Bromo-4-phenylthiophene for the selective direct arylation in the production of functional organic electronic materials, showcasing its relevance in electronics (Vamvounis & Gendron, 2013).
Electrochromic Device Applications
Osken et al. (2011) investigated the electropolymerization of a compound related to 3-Bromo-4-phenylthiophene for use in electrochromic devices, highlighting its utility in developing smart materials (Osken et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECCHZOLKULHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302217 | |
| Record name | 3-bromo-4-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-phenylthiophene | |
CAS RN |
23062-41-1 | |
| Record name | 23062-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



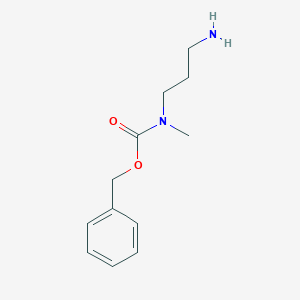
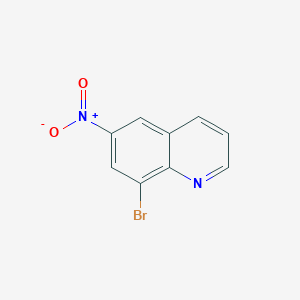
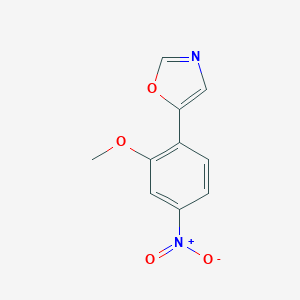
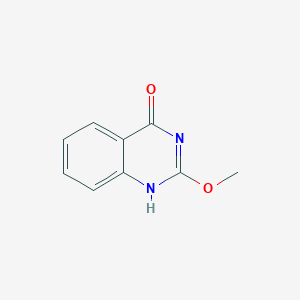
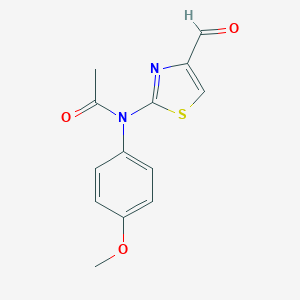
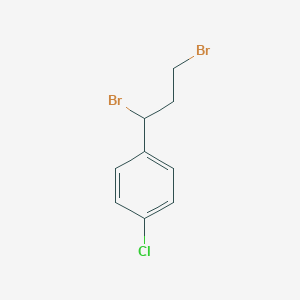
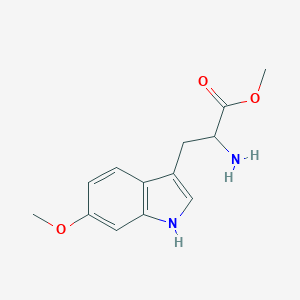
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
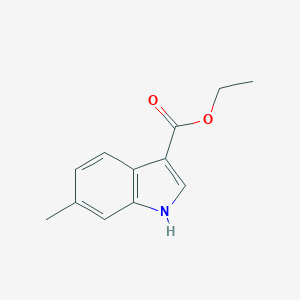
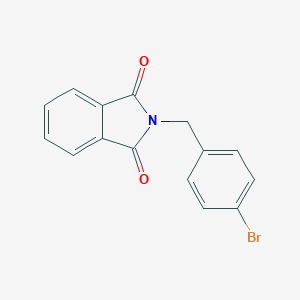
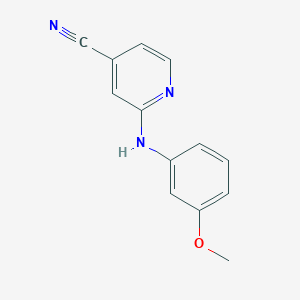
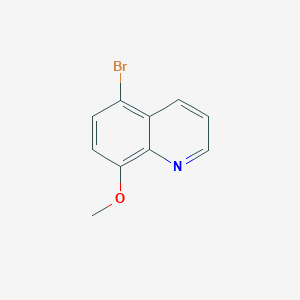
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
